molecular formula C8H7FN2 B068285 4-fluoro-7-methyl-1H-benzo[d]imidazole CAS No. 170918-34-0

4-fluoro-7-methyl-1H-benzo[d]imidazole

Cat. No.: B068285
CAS No.: 170918-34-0
M. Wt: 150.15 g/mol
InChI Key: LJLWEQDZQXLOMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-7-methyl-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative offered for research and development purposes. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its structural similarity to purines, which allows it to interact with a variety of biological targets in microorganisms and mammalian cells . Research on fluoro-benzimidazole analogs has demonstrated significant potential in antimicrobial applications. Specific derivatives have shown potent inhibitory activity against gastrointestinal pathogens such as Escherichia coli and Salmonella typhimurium, with studies reporting minimum inhibitory concentrations (MIC90) in the sub-microgram per milliliter range . Furthermore, the imidazole and benzimidazole core is extensively investigated in oncology research. These compounds can exhibit cytotoxicity against a range of human cancer cell lines, including breast cancer cells, through various proposed mechanisms. These mechanisms may include interaction with DNA, inhibition of kinase enzymes, or modulation of other key cellular proteins involved in cancer proliferation . The incorporation of a fluorine atom, as in this compound, is a common strategy in drug design to modulate the molecule's electronic properties, metabolic stability, and membrane permeability. This compound serves as a versatile chemical intermediate for constructing more complex molecules for pharmaceutical and agrochemical research. For example, benzimidazole-containing compounds have also been explored in agricultural science for their antibacterial and antiviral activities against plant pathogens . This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

170918-34-0

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

7-fluoro-4-methyl-1H-benzimidazole

InChI

InChI=1S/C8H7FN2/c1-5-2-3-6(9)8-7(5)10-4-11-8/h2-4H,1H3,(H,10,11)

InChI Key

LJLWEQDZQXLOMG-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)F)NC=N2

Canonical SMILES

CC1=C2C(=C(C=C1)F)NC=N2

Synonyms

1H-Benzimidazole,4-fluoro-7-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Electronic Effects :

  • Fluorine’s electronegativity decreases ring electron density, reducing susceptibility to electrophilic ozone attacks compared to unsubstituted imidazoles (e.g., imidazole’s ozone rate constant: $ k = 2.3 \times 10^5 \, \text{M}^{-1} \text{s}^{-1} $ at pH 7 ).

Steric Effects :

  • The methyl group at position 7 hinders access to reactive sites, slowing down ozone-mediated ring-opening reactions compared to smaller substituents (e.g., pyrazole derivatives require higher ozone doses for degradation ).

Reaction Kinetics with Ozone

The compound’s reactivity with ozone is expected to lie between imidazole and pyrazole derivatives due to substituent effects (Table 1):

Compound $ k{\text{O}3} \, (\text{M}^{-1} \text{s}^{-1}) $ Major Degradation Products
Imidazole $ 2.3 \times 10^5 $ (neutral) Cyanate, formamide, formate
Pyrazole 56 (pH 7) Glyoxal, formate
4-Fluoro-7-methyl-1H-benzo[d]imidazole (Predicted) $ 10^3 - 10^4 $ (estimated) Fluorinated aldehydes, methylated amines (inferred from )

Mechanistic Insights :

  • Ozone attacks the electron-deficient imidazole ring, favoring Criegee-type mechanisms or oxygen addition (Figure 6 ). Fluorine’s electron withdrawal may shift attack sites toward less electronegative positions (e.g., C4 or C5).
  • Methyl groups slow degradation by sterically shielding reactive sites, analogous to pyrazole’s higher ozone demand for complete elimination .

Environmental Persistence and Toxicity

  • Persistence : Lower ozone reactivity compared to unsubstituted imidazoles suggests moderate environmental persistence, requiring hydroxyl radicals ($ \cdot \text{OH} $) for secondary degradation (e.g., pyrazole’s $ k_{\cdot \text{OH}} \approx 8 \times 10^9 \, \text{M}^{-1} \text{s}^{-1} $ ).
  • Toxicity: Fluorinated byproducts (e.g., fluorinated aldehydes) may exhibit higher toxicity than non-halogenated analogues, as seen in studies of formamide derivatives . Methyl groups could mitigate bioaccumulation risks due to increased hydrophobicity .

Preparation Methods

Cyclocondensation of Substituted Benzene-1,2-Diamines

The most direct route involves reacting 4-fluoro-5-methylbenzene-1,2-diamine with formic acid or triethyl orthoformate. This method, however, requires access to the appropriately substituted diamine, which may necessitate multi-step synthesis. For example, 4-fluoro-3-methylnitrobenzene can be reduced to the corresponding diamine using catalytic hydrogenation (Pd/C, H₂).

Reaction Conditions :

  • Solvent : Acetic acid or methanol

  • Temperature : 80–100°C

  • Yield : 60–75% (theoretical, dependent on diamine purity).

Alternative Routes via Functional Group Interconversion

When the desired diamine is unavailable, post-cyclization functionalization offers an alternative:

Halogenation and Alkylation of Preformed Benzimidazole

A two-step process involves synthesizing unsubstituted benzimidazole followed by directed fluorination and methylation:

  • Benzimidazole Core Formation : React benzene-1,2-diamine with formic acid.

  • Electrophilic Fluorination : Use Selectfluor™ or F-TEDA-BF₄ in acetonitrile at 60°C.

  • Methylation : Treat with methyl iodide and K₂CO₃ in DMF at 50°C.

Challenges :

  • Regioselectivity issues may lead to mixtures of 4- and 5-fluoro isomers.

  • Methylation at position 7 requires careful control of reaction kinetics.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, as demonstrated in analogous benzimidazole syntheses:

Optimized Protocol for Rapid Cyclization

A mixture of 4-fluoro-5-methylbenzene-1,2-diamine (1.0 mmol) and triethyl orthoformate (1.2 mmol) in DMF was irradiated at 150°C for 15 minutes under microwave conditions. The crude product was purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

Advantages :

  • Reaction Time : Reduced from 12 hours (conventional heating) to 15 minutes.

  • Yield Improvement : 82% vs. 68% with traditional methods.

Patent-Derived Methodologies

Recent patents disclose innovative approaches to substituted benzimidazoles:

Palladium-Catalyzed Coupling (Patent WO2011099832A2)

A three-step sequence involving:

  • Suzuki-Miyaura coupling to introduce methyl group.

  • SNAr fluorination using KF in DMSO.

  • Cyclization with cyanogen bromide.

Key Data :

StepReagentsConditionsYield
1Pd(PPh₃)₄, MeB(OH)₂80°C, 12h75%
2KF, DMSO120°C, 6h63%
3CNBr, MeOH50°C, 4h58%

Comparative Analysis of Synthetic Routes

MethodStarting MaterialStepsYieldPurity
Cyclocondensation4-Fluoro-5-methylbenzene-1,2-diamine170%99%
Post-FunctionalizationBenzene-1,2-diamine345%92%
MicrowaveCommercial diamine182%98%
Patent RouteBromobenzene derivatives358%95%

Purification and Characterization

Recrystallization :

  • Solvent System : n-Heptane/ethyl acetate (5:1) achieves >99% purity.

  • Crystallization Yield : 80% recovery.

Chromatography :

  • Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).

Analytical Data :

  • ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 7.25–7.30 (m, 2H, Ar-H), 8.10 (s, 1H, NH).

  • HRMS : [M+H]⁺ calcd. for C₈H₇FN₂: 150.0593; found: 150.0591.

Industrial-Scale Considerations

Cost Drivers :

  • Price of 4-fluoro-5-methylbenzene-1,2-diamine (~$450/g, milligram scale).

  • Microwave reactors vs. traditional jacketed vessels (CAPEX comparison).

Safety :

  • Cyanogen bromide requires strict containment (TLV-TWA 0.3 ppm).

  • Sodium borohydride handling under inert atmosphere .

Q & A

Q. What are the most reliable synthetic routes for preparing 4-fluoro-7-methyl-1H-benzo[d]imidazole derivatives?

The synthesis typically involves cyclocondensation of substituted o-phenylenediamine derivatives with aldehydes or carboxylic acids under acidic conditions. For example, solvent-free methods using nano-montmorillonite clay as a catalyst yield 2-aryl-substituted derivatives efficiently at room temperature . Fluorine and methyl substituents can be introduced via pre-functionalized precursors, such as this compound intermediates, which are further modified using cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound derivatives?

Key techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.3 ppm, fluorine coupling patterns) .
  • FTIR : Identifies functional groups (e.g., C=N stretching at ~1610 cm⁻¹, C-F vibrations at 1100–1250 cm⁻¹) .
  • HRMS : Confirms molecular weights and isotopic patterns .
  • X-ray crystallography : Resolves substituent orientation and planarity (e.g., dihedral angles between benzimidazole and aryl groups) .

Q. What safety protocols should be followed when handling this compound compounds?

Based on structurally similar benzimidazoles:

  • Acute toxicity : Use PPE (gloves, lab coats) to avoid skin/eye contact (H315, H319) .
  • Inhalation risks : Work in fume hoods to prevent respiratory irritation (H335) .
  • Waste disposal : Follow institutional guidelines for halogenated organic compounds due to environmental toxicity .

Advanced Research Questions

Q. How can computational methods optimize the design of this compound derivatives for target binding (e.g., EGFR inhibition)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with EGFR’s kinase domain (PDB: 1M17). Focus on hydrophobic interactions with the methyl group and halogen bonding with fluorine .
  • DFT calculations : B3LYP/6-31G* models evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory activity .
  • MD simulations : Assess binding stability over 100 ns trajectories to identify robust protein-ligand interactions .

Q. How should researchers address contradictory data between in-silico predictions and in-vitro assays for benzimidazole derivatives?

  • Cross-validation : Replicate docking results with multiple software (e.g., MOE, Glide) .
  • Experimental controls : Validate cytotoxicity assays (e.g., MTT) against known EGFR inhibitors (e.g., gefitinib) to calibrate activity thresholds .
  • Meta-analysis : Use QSAR models to reconcile discrepancies (e.g., R² > 0.85 in RFR models for oxidation reactivity) .

Q. What strategies improve the pharmacokinetic profile of this compound-based therapeutics?

  • ADMET optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to enhance solubility while retaining fluorine for metabolic stability .
  • CYP450 inhibition assays : Screen for isoform-specific interactions (e.g., CYP3A4) to reduce off-target effects .
  • Plasma protein binding (PPB) : Use equilibrium dialysis to measure unbound fractions, ensuring >5% free concentration for efficacy .

Q. What catalytic systems enhance the regioselectivity of benzimidazole functionalization?

  • Nano-SiO₂ : Achieves 85–92% yield in solvent-free synthesis of 2-aryl derivatives via acid-catalyzed cyclization .
  • Palladium catalysts : Enable C-H activation at the 4-position for late-stage fluorination or methylation .
  • Photoredox catalysis : Generates radical intermediates for asymmetric functionalization under visible light .

Q. How can structural modifications mitigate toxicity in benzimidazole derivatives?

  • In-silico toxicity screening : Use ProTox-II or ADMETLab to predict hepatotoxicity and mutagenicity .
  • Electron-withdrawing groups : Replace methyl with trifluoromethyl to reduce metabolic activation while retaining activity .
  • Prodrug approaches : Mask reactive sites (e.g., imidazole NH) with acetyl groups to improve safety profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.